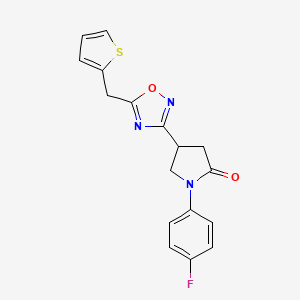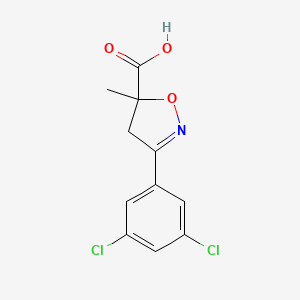![molecular formula C16H16O3 B2731110 [4-(2-Phenylethoxy)phenyl]acetic acid CAS No. 887360-10-3](/img/structure/B2731110.png)
[4-(2-Phenylethoxy)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Phenoxyherbicides and Health Risks
- A study conducted in New Zealand explored the association between exposure to phenoxyherbicides, including compounds like (2,4,5-trichlorophenoxy)acetic acid, and the risk of soft tissue sarcoma. The study found inconclusive evidence regarding the risk increase due to phenoxyherbicide exposure, suggesting the need for further investigation to confirm any potential health risks (Smith et al., 1984).
Diagnostic and Screening Applications
- Research on the measurement of urinary 4-hydroxyphenyl acetic acid has indicated its potential as a screening method for small-bowel disease and bacterial overgrowth syndromes. This approach was evaluated in a cohort of acutely ill infants and children, showing promise for its application in diagnosing gastrointestinal conditions (Chalmers et al., 1979).
Chemical Exposure and Toxicity
- Case reports and toxicological studies have provided insights into the toxic effects of exposure to chemical compounds similar to "[4-(2-Phenylethoxy)phenyl]acetic acid." For instance, a study detailed the toxicological profile of a fatal overdose involving 2,4-dichlorophenoxyacetic acid, highlighting the importance of understanding the potential toxic effects of chemical exposures (Osterloh et al., 1983).
Clinical Applications of Chemical Compounds
- Investigations into the applications of phenylacetic acid derivatives for therapeutic purposes have been conducted. For example, sodium phenylbutyrate, a derivative related to phenylacetic acid, was studied for its potential in treating acute promyelocytic leukemia through the mechanism of histone deacetylase inhibition, demonstrating the potential for phenylacetic acid derivatives in therapeutic contexts (Warrell et al., 1998).
Propriétés
IUPAC Name |
2-[4-(2-phenylethoxy)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c17-16(18)12-14-6-8-15(9-7-14)19-11-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFVSGPQUUMMDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
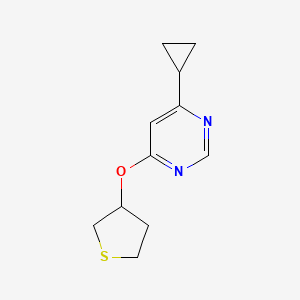

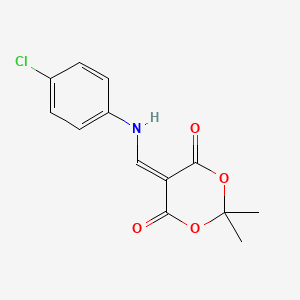
![4-bromo-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2731033.png)
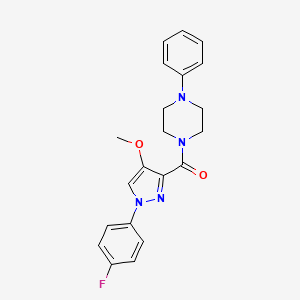
![N-[3-(6-isopropylquinolin-2-yl)phenyl]-3-methylbutanamide](/img/structure/B2731035.png)

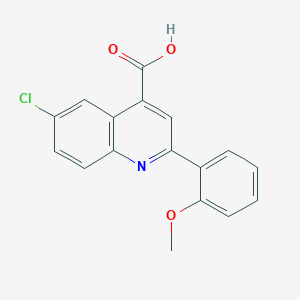
![7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2731043.png)
![(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride](/img/structure/B2731045.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-6-carboxylic acid](/img/structure/B2731047.png)
